N-(2,4-dichlorophenyl)pivalamide
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Overview
Description
N-(2,4-dichlorophenyl)pivalamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of pivalic acid and features a dichlorophenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)pivalamide typically involves the reaction of 2,4-dichloroaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-dichloroaniline+pivaloyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2,4-dichlorophenyl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)pivalamide
- N-(2,5-dichlorophenyl)pivalamide
- N-(2,4-dimethylphenyl)pivalamide
Uniqueness
N-(2,4-dichlorophenyl)pivalamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CTHFDQNESZZLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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